1-(2,3-Dihydroxypropyl)-N-(3,4,6-trifluoro-2-(2-fluoro-4-iodophenylamino)phenyl)cyclopropane-1-sulfonamide
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Overview
Description
N-(arylamino)sulfonamide derivative 1 is a member of the sulfonamide family, which is known for its wide range of biological activities. Sulfonamides have been extensively studied for their antibacterial, antiviral, diuretic, hypoglycemic, anticancer, and anti-inflammatory properties . The unique structure of N-(arylamino)sulfonamide derivative 1, which includes an arylamino group attached to a sulfonamide moiety, makes it a compound of interest in various scientific research fields.
Preparation Methods
The synthesis of N-(arylamino)sulfonamide derivative 1 typically involves the reaction between primary or secondary amines and sulfonyl chloride in the presence of organic or inorganic bases . The nucleophilicity of the amines can vary depending on the groups attached to them, with primary amines being highly reactive and secondary amines showing lower reactivity . Industrial production methods often utilize microwave irradiation or electrochemical synthesis to achieve high yields and functional group tolerance .
Chemical Reactions Analysis
N-(arylamino)sulfonamide derivative 1 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogen peroxide, tert-butyl hydroperoxide, and N-chlorosuccinimide . Major products formed from these reactions include sulfonyl chlorides, sulfonyl azides, and other sulfonamide derivatives .
Scientific Research Applications
N-(arylamino)sulfonamide derivative 1 has numerous applications in scientific research. It is used in medicinal chemistry for the development of new drugs with antibacterial, antifungal, and anticancer properties . In biology, it is studied for its potential to inhibit enzymes such as dihydrofolate reductase and carbonic anhydrase . In the industrial sector, it is used as an additive in organic dyes to promote stability and lubricity .
Mechanism of Action
The mechanism of action of N-(arylamino)sulfonamide derivative 1 involves the inhibition of specific enzymes and pathways. For example, it can inhibit dihydropteroate synthetase, which is crucial for the production of folate in bacteria, thereby preventing bacterial DNA growth and cell division . Additionally, it can inhibit carbonic anhydrase, leading to various pharmacological effects such as diuresis and anti-inflammatory actions .
Comparison with Similar Compounds
N-(arylamino)sulfonamide derivative 1 can be compared with other sulfonamide derivatives such as sulfamethazine and sulfadiazine . While all these compounds share a common sulfonamide group, their unique substituents and structural variations lead to different biological activities and applications. For instance, sulfamethazine is commonly used in veterinary medicine, whereas sulfadiazine is used in combination with anti-malarial drugs to treat toxoplasmosis . The unique arylamino group in N-(arylamino)sulfonamide derivative 1 provides distinct advantages in terms of enzyme inhibition and pharmacological effects .
Properties
Molecular Formula |
C18H17F4IN2O4S |
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Molecular Weight |
560.3 g/mol |
IUPAC Name |
1-(2,3-dihydroxypropyl)-N-[3,4,6-trifluoro-2-(2-fluoro-4-iodoanilino)phenyl]cyclopropane-1-sulfonamide |
InChI |
InChI=1S/C18H17F4IN2O4S/c19-11-5-9(23)1-2-14(11)24-17-15(22)12(20)6-13(21)16(17)25-30(28,29)18(3-4-18)7-10(27)8-26/h1-2,5-6,10,24-27H,3-4,7-8H2 |
InChI Key |
DDZSGPZIFZFUSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC(CO)O)S(=O)(=O)NC2=C(C(=C(C=C2F)F)F)NC3=C(C=C(C=C3)I)F |
Origin of Product |
United States |
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